Regioisomeric Specificity: 5-Methylisoxazole-4-carboxamide vs. 5-Methylisoxazole-3-carboxamide Derivatives and Cholinesterase Inhibition Profiles
In a series of tetrahydroquinoline-isoxazole hybrids, the position of the carboxamide attachment on the isoxazole ring (4-carboxamide vs. 3-carboxamide) dictates the cholinesterase isoform selectivity profile. While the 4-carboxamide regioisomer (to which 1428348-45-1 belongs) demonstrates a structural predisposition for butyrylcholinesterase (BChE) engagement, certain 3-carboxamide analogs display a reversed selectivity pattern favoring acetylcholinesterase (AChE) [1]. Molecular docking studies reveal that the 4-carboxamide orientation allows deeper penetration into the BChE peripheral anionic site, a feature that is sterically hindered for the 3-carboxamide regioisomer [1]. Researchers specifically requiring BChE-selective tool compounds should therefore prioritize the 4-carboxamide regioisomer over 3-carboxamide variants.
| Evidence Dimension | Cholinesterase isoform selectivity (BChE vs. AChE) dictated by carboxamide regioisomerism on the isoxazole ring |
|---|---|
| Target Compound Data | 5-methylisoxazole-4-carboxamide regioisomer: molecular docking supports preferential BChE peripheral anionic site engagement |
| Comparator Or Baseline | 5-methylisoxazole-3-carboxamide regioisomer: docking shows steric restriction limiting BChE site access; reported AChE-favoring binding poses |
| Quantified Difference | Qualitative difference in binding pose and site accessibility; no quantitative IC50 data available for the exact target compound 1428348-45-1 |
| Conditions | Molecular modeling and docking studies; in vitro enzyme inhibition assays on a structurally analogous THQ-isoxazole hybrid series (Rodríguez-Núñez et al., 2019) [1] |
Why This Matters
For labs studying BChE-related pathways (e.g., Alzheimer's disease, diabetes), selecting the 4-carboxamide rather than the 3-carboxamide regioisomer is critical to avoid misleading negative results from a compound that preferentially targets the wrong cholinesterase isoform.
- [1] Rodríguez-Núñez, Y. A.; Gutiérrez, M.; Alzate-Morales, J.; Adasme-Carreño, F.; Güiza, F. M.; Bernal, C. C.; Romero Bohórquez, A. R. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Int. J. Mol. Sci. 2019, 21, 5. DOI: 10.3390/ijms21010005. View Source
